molecular formula C10H10N2S B1627823 2-Ethyl-4-(1,3-thiazol-2-yl)pyridine CAS No. 864684-97-9

2-Ethyl-4-(1,3-thiazol-2-yl)pyridine

Cat. No.: B1627823
CAS No.: 864684-97-9
M. Wt: 190.27 g/mol
InChI Key: ZIABNWIKZGKDLV-UHFFFAOYSA-N
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Description

2-Ethyl-4-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethyl group at the 2-position and a 1,3-thiazol-2-yl moiety at the 4-position.

Properties

CAS No.

864684-97-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-(2-ethylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C10H10N2S/c1-2-9-7-8(3-4-11-9)10-12-5-6-13-10/h3-7H,2H2,1H3

InChI Key

ZIABNWIKZGKDLV-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C2=NC=CS2

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-4-(1,3-thiazol-2-yl)pyridine with structurally related compounds, focusing on synthesis, physicochemical properties, and functional attributes. Key analogs are drawn from thiazole-pyridine hybrids and related heterocycles described in the evidence.

Structural Features and Substituent Effects
Compound Name Core Structure Key Substituents Biological/Functional Relevance
This compound Pyridine + thiazole 2-Ethyl, 4-thiazol-2-yl Potential ligand or pharmacophore
3e () Pyrrolo[2,3-b]pyridine + thiazole 5-Fluoroindole, 4-methylphenyl sulfonyl Cytotoxicity studies (Marine Drugs)
3a () Pyrrolo[2,3-b]pyridine + thiazole 5-Fluoro-1-methylindole Synthetic intermediate
2-[5-methyl-4-(prop-2-yn-1-yloxy)-1,3-thiazol-2-yl]pyridine () Pyridine + thiazole 5-Methyl, propargyloxy Fluorescent cyclodextrin applications

Key Observations :

  • Substituent Diversity : The ethyl group in the target compound likely enhances lipophilicity compared to methyl or sulfonyl groups in analogs like 3e or 3f. This could influence solubility and membrane permeability in biological systems.
  • Electron-Withdrawing Effects : The thiazole ring (electron-deficient due to sulfur and nitrogen) paired with pyridine may enhance π-stacking interactions, relevant for materials science or receptor binding .

Key Observations :

  • The Hantzsch reaction (used for 3a–h) is a robust method for thiazole formation, suggesting the target compound could be synthesized similarly. However, yields for complex analogs (e.g., European Patent compounds) are lower due to stereochemical and purification challenges .
  • The ethyl substituent in the target compound may require tailored α-halo carbonyl precursors, differing from the fluoroindole or sulfonyl groups in analogs.
Physicochemical Properties
Compound Melting Point (°C) IR Data (cm⁻¹) NMR Highlights (δ, ppm) Elemental Analysis (C/H/N %)
This compound Not reported Expected NH/aromatic C-H Thiazole H: ~7.5–8.5; Ethyl CH3: ~1.2 Theoretical: ~63.1 C, 5.3 H, 14.7 N
3e () 257–258 3250 (NH), 1340 (SO2) SO2Ar: 7.8–8.2; Thiazole H: 7.6 Calc: 61.46 C, 3.51 H, 11.47 N
3f () 230–231 1345 (SO2) N-CH3: 3.7; Thiazole H: 7.5 Calc: 62.13 C, 3.81 H, 11.15 N

Key Observations :

  • Melting Points : Thiazole-pyridine hybrids generally exhibit high melting points (>200°C) due to strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) .
  • Spectroscopy : The absence of sulfonyl or fluorine groups in the target compound would simplify its NMR and IR spectra compared to 3e or 3f.

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